molecular formula C7H7ClO2 B103099 2-Chloro-4-methoxyphenol CAS No. 18113-03-6

2-Chloro-4-methoxyphenol

Cat. No.: B103099
CAS No.: 18113-03-6
M. Wt: 158.58 g/mol
InChI Key: GNVRRKLFFYSLGT-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a chlorine atom and a methoxy group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Similar compounds such as chlorinated nitrophenols have been reported to interact with various enzymes and receptors in organisms .

Mode of Action

This could result in alterations to cellular processes, potentially impacting the organism’s overall physiology .

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This suggests that 2-Chloro-4-methoxyphenol may also be metabolized through similar pathways.

Pharmacokinetics

The compound’s molecular weight of 158582 suggests that it may be absorbed and distributed throughout the body. The compound’s metabolism and excretion would likely depend on the specific organism and its enzymatic capabilities.

Result of Action

Based on the actions of similar compounds, it’s possible that the compound could lead to changes in enzyme activity, alterations to cellular processes, and potential physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could impact the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific characteristics of the organism it’s interacting with, including the organism’s enzymatic capabilities and physiological state.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyphenol typically involves the chlorination of 4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where 4-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position relative to the hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxyphenol.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-Methoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.

    2-Chloro-4-nitrophenol: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness: 2-Chloro-4-methoxyphenol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRRKLFFYSLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171077
Record name 2-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-03-6
Record name 2-Chloro-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxyphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common analytical methods for detecting 2-chloro-4-methoxyphenol in consumer products?

A: Gas chromatography-mass spectrometry (GC-MS) is a reliable method for quantifying this compound in cosmetics. A study successfully used GC-MS to determine the concentrations of this compound, alongside other preservatives, in lipstick, hair shampoo, and toilet water. [] The method demonstrated good accuracy and precision, with recoveries ranging from 92.2% to 98.9%. []

Q2: What is the environmental fate of this compound?

A: Research highlights the potential of photoelectrocatalytic degradation for removing this compound from water. [] This method, employing TiO2 as a photocatalyst and a UV light source, achieved a degradation rate of 98.7% under optimized conditions. [] This suggests a promising avenue for mitigating the environmental impact of this compound.

Q3: How is this compound metabolized in living organisms?

A: Studies in laboratory animals reveal that this compound is metabolized into several compounds. [] These include its parent compound arildone, the O-desmethyl metabolite 4-[6-(2-chloro-4-hydroxy)phenoxy]hexyl-3,5-heptanedione, the sulfate ester of this compound itself, and a likely sulfate ester conjugate of chlorohydroquinone. [] This metabolic pathway sheds light on the compound's biotransformation and potential toxicological effects.

Q4: Are there any alternative methods to detect phenolic compounds like this compound?

A: While specific details are limited, research suggests that impedance spectroscopy measurements hold potential for detecting phenolic compounds. [] Further investigation into this method's sensitivity and selectivity for this compound could provide valuable insights into alternative detection strategies.

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